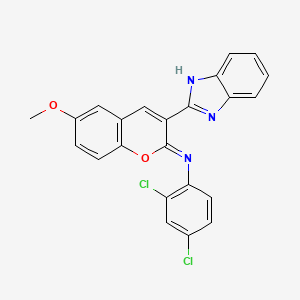
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine involves the inhibition of various enzymes and pathways involved in cell growth, inflammation, and oxidative stress. It has been found to inhibit the activity of topoisomerase IIα, a key enzyme involved in DNA replication and cell division. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, it has been shown to reduce the production of reactive oxygen species and increase the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine have been studied extensively in vitro and in vivo. In cancer cells, it has been found to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. In infectious diseases, it has been found to have antimicrobial and antiviral properties, inhibiting the growth of various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, making it a cost-effective option for research. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine. One potential direction is the development of novel analogs with improved solubility and stability. Another direction is the investigation of its potential applications in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Métodos De Síntesis
The synthesis method of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine involves the reaction of 2,4-dichloroaniline, 2-aminobenzimidazole, and 6-methoxy-2-formylchromone in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, it has been found to have antimicrobial and antiviral properties.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O2/c1-29-15-7-9-21-13(10-15)11-16(22-26-19-4-2-3-5-20(19)27-22)23(30-21)28-18-8-6-14(24)12-17(18)25/h2-12H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZRMDHPHBAFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)
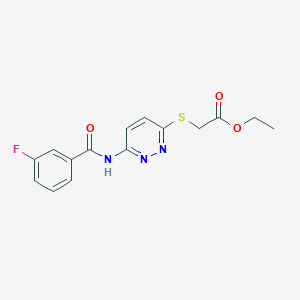
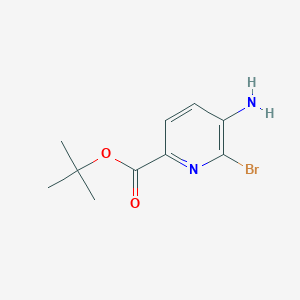
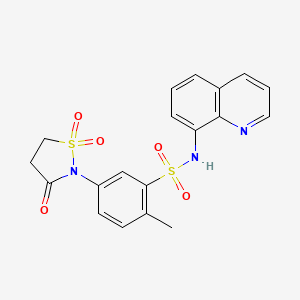
![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)
![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)
![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)
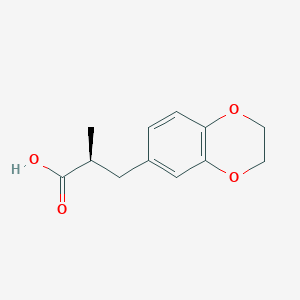

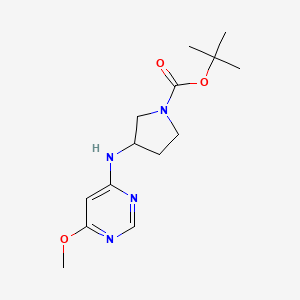
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)
